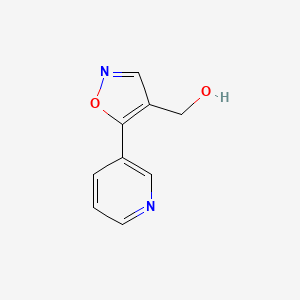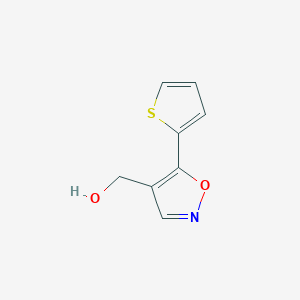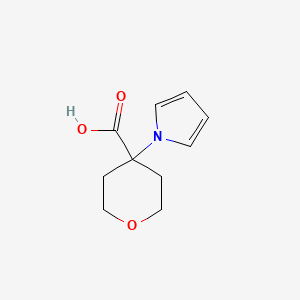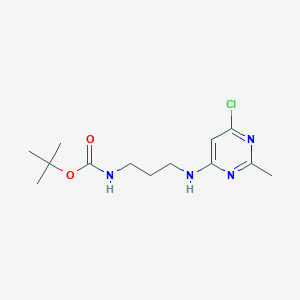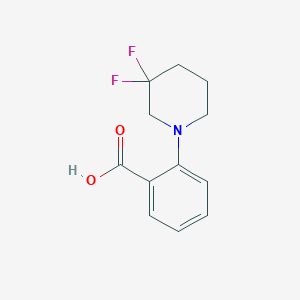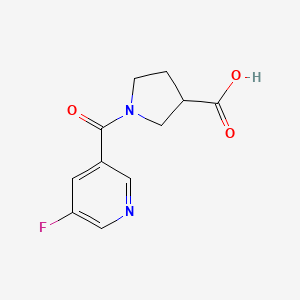
1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid is a chemical compound that is part of a larger class of compounds known as pyrrolidines . Pyrrolidines are five-membered nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often involves the construction of the ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . For example, 1-substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines .Molecular Structure Analysis
The pyrrolidine ring is characterized by its non-planarity, a phenomenon called "pseudorotation" . This allows for increased three-dimensional coverage and the efficient exploration of the pharmacophore space . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, as different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed . This reaction method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Aplicaciones Científicas De Investigación
Enantioselective Synthesis for Antiinfluenza Compounds
One significant application of "1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid" derivatives is in the enantioselective synthesis of antiinfluenza compounds, such as A-315675. This process involves a series of steps including Michael addition and cyano group introduction, showcasing the compound's relevance in developing antiviral drugs (DeGoey et al., 2002).
Synthesis of Pharmaceutical Intermediates
The compound also plays a crucial role in the synthesis of key pharmaceutical intermediates, such as the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. This synthesis involves palladium-catalyzed cyanation/reduction sequences, underscoring the compound's utility in pharmaceutical manufacturing (Xin Wang et al., 2006).
Antibacterial Activity
Research into novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives containing the "1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid" structure has shown promising antibacterial activity. These studies highlight the compound's potential in combating antibiotic-resistant bacteria and improving the efficacy of existing antibacterial therapies (Y. Asahina et al., 2008).
C-H Functionalization in Organic Synthesis
The compound is also involved in innovative C-H functionalization techniques, particularly in redox-annulations with α,β-unsaturated carbonyl compounds. This application demonstrates the compound's role in advancing synthetic organic chemistry and facilitating the development of novel organic molecules (Y. Kang et al., 2015).
Spectroscopic Properties and Quantum Mechanical Study
Further, the spectroscopic properties of derivatives of "1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid" have been explored through quantum mechanical methods. These studies provide insights into the electronic structure and potential reactivity of the compound, contributing to our understanding of its chemical behavior (P. Devi et al., 2020).
Safety and Hazards
Pyrrolidine-3-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes serious eye damage and protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Direcciones Futuras
The pyrrolidine scaffold continues to be of great interest in drug discovery due to its versatility and the wide range of biological activities of its derivatives . Future research will likely continue to explore the synthesis of new pyrrolidine compounds with different biological profiles, as well as their potential applications in the treatment of various diseases .
Propiedades
IUPAC Name |
1-(5-fluoropyridine-3-carbonyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3/c12-9-3-8(4-13-5-9)10(15)14-2-1-7(6-14)11(16)17/h3-5,7H,1-2,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPXBJMNBFZOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CC(=CN=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoronicotinoyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(Heptylamino)methyl]cyclobutan-1-ol](/img/structure/B1475452.png)

